molecular formula C10H7N3O3S B5812700 (6-methoxy-3-nitro-1H-indol-2-yl) thiocyanate

(6-methoxy-3-nitro-1H-indol-2-yl) thiocyanate

Cat. No.: B5812700
M. Wt: 249.25 g/mol
InChI Key: NWBRIEDOLRHJTH-UHFFFAOYSA-N
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Description

(6-methoxy-3-nitro-1H-indol-2-yl) thiocyanate is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of an indole core substituted with a methoxy group at the 6th position, a nitro group at the 3rd position, and a thiocyanate group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxy-3-nitro-1H-indol-2-yl) thiocyanate typically involves the nitration of 6-methoxyindole followed by thiocyanation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-methoxy-3-nitroindole is then reacted with thiocyanate salts, such as potassium thiocyanate, in the presence of a suitable catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-methoxy-3-nitro-1H-indol-2-yl) thiocyanate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The thiocyanate group can be hydrolyzed to yield the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-methoxy-3-amino-1H-indol-2-yl thiocyanate.

    Reduction: 6-methoxy-3-nitro-1H-indol-2-ylamine.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(6-methoxy-3-nitro-1H-indol-2-yl) thiocyanate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of (6-methoxy-3-nitro-1H-indol-2-yl) thiocyanate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiocyanate group can also participate in nucleophilic reactions, further contributing to the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-1H-indole-2-thiol: Lacks the nitro group, leading to different reactivity and biological activity.

    3-nitro-1H-indole-2-thiocyanate: Lacks the methoxy group, affecting its chemical properties and applications.

    6-methoxy-3-nitro-1H-indole:

Uniqueness

(6-methoxy-3-nitro-1H-indol-2-yl) thiocyanate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

(6-methoxy-3-nitro-1H-indol-2-yl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c1-16-6-2-3-7-8(4-6)12-10(17-5-11)9(7)13(14)15/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBRIEDOLRHJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)SC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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